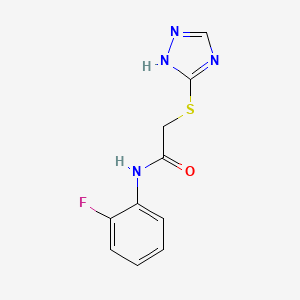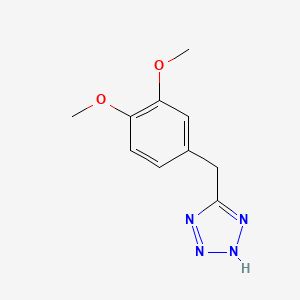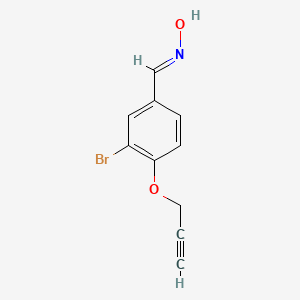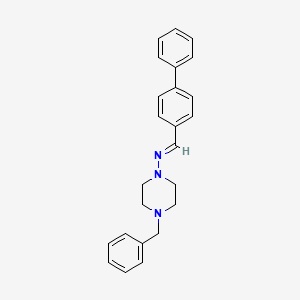
N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that have been explored for various biological and chemical applications due to their unique structural features. The 1,2,4-triazole ring, combined with a fluorophenyl group and an acetamide moiety, suggests potential for diverse chemical reactivity and interactions based on its structural analogs.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the cyclization of hydrazides and carbon disulfide or the reaction of 4-amino-1,2,4-triazoles with acyl chlorides or anhydrides in the presence of base. A study by Panchal and Patel (2011) describes the preparation of triazole compounds through reactions involving amino triazole and acetyl chloride, which could be analogous to the synthesis of our compound of interest (Panchal & Patel, 2011).
科学的研究の応用
Biological and Cheminformatics Studies
A series of 1,2,4-triazole-based compounds, including derivatives similar to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were synthesized and tested for their inhibitory activity against mushroom tyrosinase. These compounds demonstrated decent inhibitory activity and were used as novel scaffolds for designing new drugs against melanogenesis. This suggests potential applications in fields related to skin pigmentation and cosmetic dermatology (Hassan et al., 2022).
Antimicrobial and Anti-inflammatory Properties
Triazole derivatives, closely related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were studied for their anti-inflammatory properties and showed significant reduction in content of molecules indicating a decrease in endogenous intoxication. This points towards their potential use in treating inflammatory conditions (Bigdan et al., 2020).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, structurally related to the target compound, were synthesized and shown to have potent antifungal and apoptotic effects against Candida species. These findings suggest potential applications in the development of antifungal drugs (Çavușoğlu et al., 2018).
Antibacterial Agents
Fluorine-substituted 1,2,4-triazines, related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, have been evaluated as antibacterial agents, showing activity against various bacterial strains. This indicates their potential application in developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Anticancer Effects
Several compounds, including those structurally similar to the target compound, have been evaluated for their antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer research and treatment (Wang et al., 2015).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, structurally related to the target compound, have been synthesized and showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKWFYEJKQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6064505 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)



